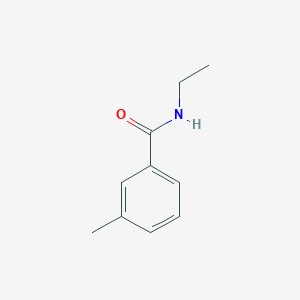

N-ethyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPINATACRXASTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181313 | |

| Record name | Benzamide, N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26819-07-8 | |

| Record name | N-Ethyl-3-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-3-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS5ZM0NO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-ethyl-3-methylbenzamide chemical properties and structure

An In-Depth Technical Guide to N-ethyl-3-methylbenzamide: Structure, Properties, and Synthesis

Introduction

This compound is an organic compound belonging to the family of N-substituted benzamides. Structurally, it is characterized by a central benzene ring, an amide functional group, a methyl substituent at the meta-position of the ring, and an ethyl group attached to the amide nitrogen. While not as commercially prominent as its diethyl analogue, N,N-diethyl-3-methylbenzamide (DEET), this compound holds significant scientific interest.

Its primary relevance in the fields of toxicology and drug metabolism stems from its identification as a known human metabolite of DEET, the most common active ingredient in insect repellents.[1] Understanding the chemical properties, structure, and biological fate of this metabolite is crucial for comprehensive risk assessment and for understanding the metabolic pathways of the parent compound. Additionally, related compounds have been noted for their use as chemical enhancers and in analytical testing for various substances.[2]

This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all scientific investigation. This compound is systematically named according to IUPAC nomenclature, and it is registered under a unique CAS number.

IUPAC Name: this compound[1] Synonyms: N-ethyl-m-toluamide, N-ethyl-3-toluamide[1] CAS Number: 26819-07-8[1][2][3]

The molecule's structure consists of three key components:

-

Aromatic Ring: A benzene ring provides a rigid, planar scaffold. It is substituted at positions 1 and 3.

-

Methyl Group: A methyl substituent at the C3 position (meta-position) of the ring influences the molecule's steric and electronic properties.

-

N-ethylamido Group: An amide functional group (-CONH-) is attached to the C1 position. The nitrogen atom of the amide is further substituted with an ethyl group (-CH₂CH₃). The presence of the N-H bond allows this secondary amide to act as a hydrogen bond donor.

The restricted rotation around the carbonyl-nitrogen bond of the amide group is a key structural feature, influencing the molecule's conformational flexibility and its interactions with biological systems.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1][3] |

| Molecular Weight | 163.22 g/mol | PubChem[1][3] |

| InChIKey | FPINATACRXASTP-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)C | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| XLogP3 (Computed) | 2.5 | PubChem[1] |

Synthesis of this compound

Synthetic Pathway Overview

The most direct and common laboratory-scale synthesis for N-substituted amides like this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[4] In this case, the specific reactants are 3-methylbenzoyl chloride and ethylamine. The reaction proceeds readily and is often exothermic.

The overall transformation is: 3-methylbenzoyl chloride + 2 Ethylamine → this compound + Ethylammonium chloride

Using two equivalents of the amine is crucial. The first equivalent acts as the nucleophile to form the amide bond, while the second equivalent acts as a base to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the unreacted amine and stopping the reaction.[4][5]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of the amide bond follows a well-established nucleophilic addition-elimination mechanism.[4][6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated by a second molecule of ethylamine (acting as a base). This yields the final this compound product and ethylammonium chloride as a salt byproduct.

Caption: Synthesis workflow via nucleophilic addition-elimination.

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. Causality: The use of a cold solution and slow addition is critical to control the violent, exothermic reaction between the acyl chloride and the amine.[4][5] The aqueous work-up is designed to remove the water-soluble ethylammonium chloride byproduct and any unreacted starting materials.

Materials:

-

3-methylbenzoyl chloride

-

Ethylamine (e.g., 70% solution in water or as a neat liquid/gas)

-

Dichloromethane (DCM) or other suitable organic solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (2.2 equivalents) in DCM. Cool the flask in an ice bath to 0-5 °C with stirring.

-

Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring ethylamine solution over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (ethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC if desired.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash with 1 M HCl to remove excess ethylamine.

-

Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine to remove residual water.

-

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically an oil or low-melting solid, can be purified further by column chromatography or distillation if necessary.

Biological Significance and Applications

Role as a DEET Metabolite

The most well-documented role of this compound is as a human metabolite of N,N-diethyl-3-methylbenzamide (DEET).[1] Metabolic studies show that DEET undergoes several biotransformations in the body, one of which is N-dealkylation. The removal of one of the N-ethyl groups from DEET results in the formation of this compound.

Causality: This metabolic conversion is typically mediated by cytochrome P450 (CYP) enzymes in the liver. The study of such metabolites is a cornerstone of drug development and toxicology for several reasons:

-

Toxicity Profile: The metabolite may have a different toxicity profile (either more or less toxic) than the parent compound.

-

Pharmacokinetics: The rate of formation and clearance of the metabolite affects the overall pharmacokinetic profile and duration of action of the parent drug or compound.

-

Biomarkers: The presence of this compound in urine or blood can serve as a reliable biomarker for DEET exposure.

Caption: Metabolic conversion of DEET to its N-dealkylated metabolite.

Potential Analytical and Other Uses

Some sources suggest that N-ethyl-m-toluamide is used as a chemical enhancer to increase the effectiveness of other chemicals and in analytical contexts, such as testing for drugs in urine samples or for wastewater treatment.[2] However, it is important to exercise caution, as the literature often conflates this mono-ethyl compound with its more common N,N-diethyl (DEET) analogue. Further research is needed to specifically validate these applications for this compound itself.

Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound is considered a hazardous substance.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion

This compound is a secondary amide of significant interest primarily due to its role as a human metabolite of DEET. Its chemical structure is well-defined, and its synthesis is readily achievable through standard organic chemistry methods, such as the reaction between 3-methylbenzoyl chloride and ethylamine. While data on its specific applications are limited and sometimes conflated with related compounds, its importance in the fields of toxicology, pharmacokinetics, and environmental science is clear. The study of this compound is essential for a complete understanding of the biological impact of one of the world's most widely used chemical products.

References

-

N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

-

N,N-diethyl-3-methylbenzamide - Descrizione. Descrizione. [Link]

-

N-ethyl-N-(1-hydroxyethyl)-3-methylbenzamide. Chemsrc. [Link]

- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

N,N-Diethyl-3-methylbenzamide. ChemBK. [Link]

-

N-Ethyl-3-toluamide. PubChem, National Institutes of Health. [Link]

-

Chemical Properties of N-Ethyl-N-methyl-benzamide. Cheméo. [Link]

-

N-Ethyl-N-methyl-benzamide. PubChem, National Institutes of Health. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Pendidikan Kimia. [Link]

-

reaction of ethanoyl chloride with1)ethylamine 2)n- methylaniline. Brainly.in. [Link]

-

Benzenamine, N-ethyl-3-methyl-. NIST WebBook. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

-

Ethanoyl Chloride Reacting with Ammonia & Ethylamine. YouTube. [Link]

-

Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. NIST WebBook. [Link]

-

Amide formation from acyl chloride. Khan Academy. [Link]

Sources

Synthesis of N-ethyl-3-methylbenzamide from m-toluic acid

An In-Depth Technical Guide to the Synthesis of N-ethyl-3-methylbenzamide from m-Toluic Acid

Introduction

This compound is a substituted aromatic amide that serves as a valuable case study in multi-step organic synthesis. While structurally related to the widely known insect repellent N,N-diethyl-m-toluamide (DEET), this specific mono-ethylated analogue provides a clear and instructive platform for demonstrating fundamental principles of carboxylic acid activation and nucleophilic acyl substitution.[1] This guide offers a comprehensive, mechanistically-driven exploration of a robust and field-proven method for synthesizing this compound from m-toluic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the protocol is not just a procedure to be followed, but a system to be understood, adapted, and validated.

The synthetic strategy is predicated on a classic two-step sequence: the initial activation of the relatively unreactive carboxylic acid group of m-toluic acid into a highly electrophilic acyl chloride intermediate, followed by a controlled reaction with ethylamine to form the target amide. This approach circumvents the unproductive acid-base neutralization that would occur if the carboxylic acid and amine were mixed directly.[2]

Section 1: The Synthetic Strategy - A Mechanistic Overview

A direct reaction between m-toluic acid and ethylamine is generally inefficient for amide formation. The acidic proton of the carboxylic acid readily reacts with the basic amine to form an ammonium carboxylate salt, which requires harsh thermal conditions to dehydrate into an amide. A more controlled and efficient pathway involves enhancing the electrophilicity of the carbonyl carbon.[3]

Step 1: Activation of m-Toluic Acid to m-Toluoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. For this transformation, thionyl chloride (SOCl₂) is an exemplary reagent due to its reactivity and the convenient nature of its byproducts.[4] The reaction of m-toluic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is ultimately replaced by a chloride ion.

The Causality Behind Reagent Choice: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5] Their evolution from the reaction mixture helps to drive the equilibrium to completion according to Le Châtelier's principle, making the formation of the acyl chloride highly favorable.

Mechanism:

-

The lone pair of electrons on the carbonyl oxygen of m-toluic acid attacks the electrophilic sulfur atom of thionyl chloride.[6]

-

This initial attack forms a tetrahedral intermediate which quickly rearranges, expelling a chloride ion and forming a protonated acyl chlorosulfite intermediate.

-

The expelled chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

A subsequent collapse of the tetrahedral intermediate results in the formation of the final m-toluoyl chloride, along with the release of SO₂ and HCl.[7]

This intermediate, m-toluoyl chloride, is a highly reactive acylating agent because the chlorine atom is an excellent leaving group, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.[8]

Step 2: Nucleophilic Acyl Substitution with Ethylamine

The second stage of the synthesis is the reaction of the activated m-toluoyl chloride with ethylamine. This is a classic example of nucleophilic acyl substitution.[8]

Mechanism:

-

The nitrogen atom of ethylamine, with its lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of m-toluoyl chloride.[9]

-

This attack forms a tetrahedral intermediate.

-

The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Since HCl is produced as a byproduct of the initial reaction and the amidation step generates another equivalent, a base is required for neutralization. In this protocol, a second equivalent of the ethylamine nucleophile serves this purpose, reacting with the generated HCl to form ethylammonium chloride. This prevents the protonation of the primary ethylamine reactant, ensuring it remains available as a nucleophile.

The overall result is the formation of the stable this compound product.

Section 2: Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| m-Toluic Acid | C₈H₈O₂ | 136.15 | 5.00 g | 0.0367 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | 4.0 mL (5.3 g) | 0.0445 | Corrosive, handle in fume hood |

| Ethylamine | C₂H₅NH₂ | 45.08 | 7.5 mL (70% aq. sol.) | ~0.0734 | Excess for reaction and HCl trap |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction Solvent |

| 5% HCl (aq) | HCl | - | ~40 mL | - | Aqueous wash |

| 5% NaHCO₃ (aq) | NaHCO₃ | - | ~40 mL | - | Aqueous wash |

| Brine (sat. NaCl) | NaCl | - | ~20 mL | - | Aqueous wash |

| Anhydrous MgSO₄ | MgSO₄ | - | ~2-3 g | - | Drying agent |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

250 mL Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Ice bath

-

Rotary evaporator

Step-by-Step Procedure

Part A: Synthesis of m-Toluoyl Chloride This entire procedure must be performed in a certified chemical fume hood.

-

Place 5.00 g (0.0367 mol) of m-toluic acid into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 4.0 mL (0.0445 mol) of thionyl chloride to the flask.

-

Attach a reflux condenser fitted with a drying tube containing calcium chloride. This prevents atmospheric moisture from entering the reaction.

-

Gently reflux the mixture using a heating mantle for 20-30 minutes. The reaction is complete when the evolution of gases (SO₂ and HCl) ceases.[10]

-

Allow the reaction mixture to cool to room temperature, then place it in an ice bath to cool further. The product at this stage is crude m-toluoyl chloride, which is used directly in the next step without purification.[10]

Part B: Synthesis of this compound

-

In a separate beaker, carefully add 7.5 mL of 70% aqueous ethylamine solution to 25 mL of diethyl ether in an ice bath with stirring.

-

Transfer the crude, cold m-toluoyl chloride from Part A into a dropping funnel.

-

Add the m-toluoyl chloride dropwise to the stirred ethylamine solution over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 10°C. A white precipitate (ethylammonium chloride) will form.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then let it warm to room temperature and stir for another 15 minutes to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 25 mL of diethyl ether to the funnel to dilute the organic layer.

-

Wash the organic layer sequentially with:

-

20 mL of water to remove the bulk of the water-soluble salts.

-

20 mL of 5% aqueous HCl to remove any unreacted ethylamine.

-

20 mL of 5% aqueous NaHCO₃ to neutralize any remaining acidic species.

-

20 mL of saturated brine to facilitate the separation of the aqueous and organic layers and remove residual water.[11]

-

-

Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Gravity filter the solution to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator. The resulting product is crude this compound, which should appear as a pale-yellow oil or low-melting solid.[12]

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Section 3: Data, Safety, and Validation

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Theoretical Yield | 5.99 g | Calculated |

| Appearance | Pale-yellow liquid/oil | [12][13] |

| Purity (Typical) | >95-97% after purification | [13][14] |

Safety Protocol

| Substance | GHS Hazard Statements | Handling Precautions |

| Thionyl Chloride | H302, H314, H331, H335 | Fatal if inhaled, causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Reacts violently with water. |

| Ethylamine | H224, H314, H335 | Extremely flammable liquid and vapor. Causes severe skin burns and eye damage. Keep away from heat/sparks. Handle in a fume hood with appropriate PPE. |

| Diethyl Ether | H224, H302, H336 | Extremely flammable liquid and vapor. May form explosive peroxides. Keep away from ignition sources. Store in a tightly sealed container. |

| This compound | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [1][13] Avoid contact with skin and eyes. Wear standard PPE. |

Self-Validation and Characterization

The integrity of this synthesis is validated through the careful execution of the work-up procedure, which systematically removes impurities. Final product confirmation and purity assessment are critical.

-

Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and purity. The crude product should show a major spot, distinct from the starting m-toluic acid.

-

¹H NMR Spectroscopy: Provides definitive structural confirmation. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group on the aromatic ring (a singlet), and the aromatic protons (a multiplet).

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide functional group, including a strong C=O stretch around 1630-1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Section 4: Workflow Visualization

The following diagram illustrates the complete synthetic and purification workflow.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from m-toluic acid via an acyl chloride intermediate is a highly efficient and reliable method suitable for laboratory-scale preparations. This guide has detailed a robust protocol grounded in well-established mechanistic principles, emphasizing the rationale behind procedural choices and safety considerations. While this two-step sequence using thionyl chloride is standard, it is worth noting that other modern coupling reagents, such as 1,1'-carbonyldiimidazole (CDI) or peptide coupling agents like COMU, can also effect the direct amidation of carboxylic acids under milder conditions, offering alternative synthetic routes for consideration.[11][15] The presented protocol, however, remains a valuable and instructive example of classical organic synthesis.

References

-

Chegg. (2017, December 17). Solved m-toluic acid is first reacted with thionyl chloride. Chegg.com. [Link]

-

Miller, O. Chem 213 Synthetic #2 FFR Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution. CDN. [Link]

- Google Patents. (CN105330535A). Synthesis technology of m-toluoyl chloride.

-

Chemconnections. Synthesis of N,N-diethyltoluamide /DEET. [Link]

-

Scribd. DEET Synthesis and Purification. [Link]

-

Evergreensino Blog. (2025, July 2). What are the reaction products of M-Toluoyl Chloride and alcohols?. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

ResearchGate. (2025, August 9). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. [Link]

-

ERIC. (2010, May). Synthesis of N,N-Diethyl-3-Methylbenzamide (DEET): Two Ways to the Same Goal, Journal of Chemical Education. [Link]

-

University of Massachusetts Boston. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [Link]

-

Pendidikan Kimia. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]

-

PubChem - NIH. N-Ethyl-3-toluamide. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

SpringerLink. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

YouTube. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. [Link]

-

Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. [Link]

-

Chegg. (2020, August 14). Solved SYNTHESIS OF DEET, PLEASE ANSWER ALL QUESTIONS Goal:. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

-

ChemBK. N,N-Diethyl-3-methylbenzamide. [Link]

-

PubChem - NIH. N-Ethyl-N-methyl-benzamide. [Link]

Sources

- 1. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 3. Amide Synthesis [fishersci.dk]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog - Evergreensino [evergreensinochem.com]

- 10. chemconnections.org [chemconnections.org]

- 11. scielo.sld.cu [scielo.sld.cu]

- 12. mdpi.com [mdpi.com]

- 13. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. synchem.de [synchem.de]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Physical properties of N-ethyl-3-methylbenzamide (solubility, melting point)

Physicochemical Profiling of -Ethyl-3-methylbenzamide ( -EMT)

A Technical Guide for Formulation Scientists and Metabolite Researchers

Executive Summary & Chemical Identity

-Ethyl-3-methylbenzamideThis guide provides a structural analysis, property landscape, and validated characterization protocols for researchers handling this compound.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | |

| Common Synonyms | |

| CAS Registry Number | 26819-07-8 |

| Molecular Formula | |

| Molecular Weight | 163.22 g/mol |

| Structural Class | Secondary Benzamide |

Physical Properties Landscape

The physical behavior of

Comparative Properties: -EMT vs. DEET

Data aggregated from predicted models (EPI Suite™, PubChem) and comparative structural analysis.

| Property | DEET (Standard) | Impact on Application | |

| Physical State (25°C) | Liquid (Viscous) | Liquid | Formulation handling similar to DEET. |

| Melting Point | < 20°C (Predicted) | -45°C | |

| Boiling Point | ~292°C (Predicted) | 285–290°C | Lower volatility than DEET; potentially longer surface retention.[1] |

| Density | 1.004 g/cm³ | 0.996 g/cm³ | Slightly denser than water; phase separation behavior differs.[1] |

| LogP (Octanol/Water) | 1.3 – 1.8 | ~2.18 | |

| H-Bond Donors | 1 (Amide N-H) | 0 | Key factor in skin permeation and receptor binding.[1] |

Solubility Profile

Structural Analysis: The "Amide Switch"

Understanding the difference between

-

DEET (

-diethyl): The amide nitrogen is fully substituted.[1][2] It cannot donate hydrogen bonds.[1] This increases volatility (lower BP relative to MW) and skin permeability.[1] -

-EMT (

Pathway Visualization: DEET Metabolism to -EMT

The following diagram illustrates the oxidative dealkylation pathway where DEET is converted to

Figure 1: Metabolic pathway converting DEET to this compound via oxidative N-dealkylation.[1]

Experimental Protocols for Characterization

Since specific experimental data for

Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC)

Objective: Determine the saturation solubility (

-

Preparation: Add excess liquid

-EMT (approx. 50 mg) to 10 mL of phosphate-buffered saline (pH 7.4) in a glass vial. -

Equilibration:

-

Agitate at 25°C ± 0.1°C for 24 hours.

-

Self-Validation: Prepare triplicate samples. If variance >5%, extend equilibration time to 48 hours.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.

-

Analysis (HPLC-UV):

Protocol B: Thermal Transition Analysis (DSC)

Objective: Determine the precise melting point or glass transition temperature (

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Sample: Load 5–10 mg of

-EMT into a hermetically sealed aluminum pan. -

Cycle:

-

Cool to -80°C (to ensure freezing).

-

Heat at 10°C/min to 50°C.[1]

-

-

Interpretation:

Workflow: Solubility Screening Logic

Figure 2: Logical workflow for determining the aqueous solubility of N-EMT.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, this compound. Retrieved from [Link]

-

U.S. EPA (1998). Reregistration Eligibility Decision (RED): DEET.[1] EPA 738-R-98-010.[1] (Context for metabolite identification).

-

Stenutz, R. this compound Data Sheet. Retrieved from [Link]

Potential biological activity of N-ethyl-3-methylbenzamide

Technical Whitepaper: Pharmacological and Entomological Profile of N-Ethyl-3-methylbenzamide

Executive Summary

This compound (N-ethyl-m-toluamide) represents a critical junction in the pharmacological study of insect repellents. As the primary N-dealkylated metabolite of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide), this compound serves as a pivotal reference point for understanding the "Amide Effect" in olfactory receptor antagonism.

This technical guide analyzes the biological activity of this compound not merely as a repellent candidate, but as a comparative pharmacophore. We explore why the loss of a single ethyl group precipitates a significant drop in spatial repellency while simultaneously marking the primary detoxification pathway in mammalian systems. This document provides researchers with the mechanistic rationale, synthesis protocols, and metabolic stability workflows necessary to utilize this compound as an analytical standard and SAR benchmark.

Chemical Identity & Physicochemical Divergence

The biological distinctiveness of this compound stems from its transition from a tertiary amide (DEET) to a secondary amide. This structural shift fundamentally alters its interaction with biological membranes and volatile receptors.

| Feature | N,N-Diethyl-3-methylbenzamide (DEET) | This compound (Metabolite) | Impact on Bioactivity |

| Structure | Tertiary Amide | Secondary Amide | H-Bonding: The metabolite can donate Hydrogen bonds; DEET cannot. |

| Lipophilicity (LogP) | ~2.18 | ~1.6 (Estimated) | Permeability: Lower LogP reduces blood-brain barrier penetration potential but increases water solubility. |

| Volatility | High | Moderate/Low | Spatial Repellency: Reduced vapor pressure limits the "vapor cloud" effect required for distal insect deterrence. |

| Metabolic Status | Parent Compound | Phase I Metabolite | Clearance: Represents the first step in xenobiotic clearance via CYP450s. |

The Hydrogen Bond Factor

The presence of the amide hydrogen (N-H ) in this compound allows for intermolecular hydrogen bonding. This increases the boiling point and reduces vapor pressure compared to the disubstituted DEET. Since effective spatial repellency requires the formation of a vapor barrier above the skin, this physicochemical shift explains the reduced efficacy of the mono-ethyl analog in field trials.

Biological Activity Profile

Entomological Activity: The Receptor Threshold

Current molecular docking models suggest that DEET functions by interacting with the odorant co-receptor Orco and specific odorant receptors (ORs) like AgamOR in Anopheles mosquitoes.

-

Binding Affinity: While the m-toluamide core is preserved, the steric bulk of the diethyl moiety in DEET is optimized for the hydrophobic pocket of the receptor. The mono-ethyl analog lacks the necessary steric volume to induce the same conformational shift (allosteric inhibition) in the receptor.

-

Contact vs. Spatial: this compound retains some contact irritancy but fails as a spatial repellent due to the volatility issues noted in Section 2.

Mammalian Toxicology & Metabolism

This compound is the primary product of DEET metabolism in humans, mediated principally by hepatic Cytochrome P450 enzymes (CYP2B6 and CYP2C19).

-

Neurotoxicity Markers: High-dose exposure to benzamides has been linked to weak acetylcholinesterase (AChE) interactions. However, the conversion to the mono-ethyl metabolite is generally considered a detoxification step, increasing polarity to facilitate renal excretion.

-

Biomonitoring: In clinical and environmental toxicology, the presence of this compound in urine is the definitive biomarker for recent DEET exposure, distinguishing it from environmental background contamination.

Visualizing the Pathways

The following diagram illustrates the dual pathways: the synthetic route to create the standard for lab use, and the biological route of its formation in vivo.

Figure 1: Convergent pathways showing the chemical synthesis of the standard (left) and the biological generation via DEET metabolism (right).

Experimental Protocols

Protocol A: Synthesis of Analytical Standard

Objective: To synthesize high-purity this compound for use as a GC-MS reference standard.

Reagents:

-

m-Toluoyl chloride (98%)

-

Ethylamine (2.0 M in THF)

-

Triethylamine (Et3N)[1]

-

Dichloromethane (DCM)

Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve m-toluoyl chloride (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

-

Cooling: Submerge the flask in an ice bath (0°C) to control the exotherm.

-

Addition: Dropwise, add a mixture of Ethylamine (11 mmol) and Et3N (12 mmol). The Et3N acts as a scavenger for the liberated HCl.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary to achieve >98% purity.

Protocol B: Microsomal Stability Assay (Metabolite Generation)

Objective: To quantify the rate of conversion from DEET to this compound in vitro.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System

-

Test Compound: DEET (10 µM final concentration)

-

Internal Standard: this compound (Synthesized in Protocol A)

Workflow:

-

Pre-Incubation: Mix HLM (0.5 mg/mL final) with DEET (10 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the metabolic reaction.

-

Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing the internal standard.

-

Analysis: Centrifuge at 10,000g for 10 minutes. Inject supernatant into LC-MS/MS.

-

Calculation: Plot the appearance of this compound over time to determine intrinsic clearance (CLint).

References

-

United States Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET.[2] EPA 738-R-98-010. Available at: [Link]

-

Fradin, M. S., & Day, J. F. (2002).[3] Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18. Available at: [Link]

-

Usmani, K. A., et al. (2002).[4] In vitro metabolism of N,N-diethyl-m-toluamide (DEET) by human liver microsomes and cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(5), 528-535. Available at: [Link]

-

Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET).[5] PLoS One, 9(8), e103713. Available at: [Link]

-

Wang, G., et al. (2013). Molecular basis of insect repellent activity: Structural studies of the DEET receptor. Proceedings of the National Academy of Sciences, 110(40), 16143-16148. Available at: [Link]

Sources

- 1. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. animal-fences.com [animal-fences.com]

- 4. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

InChI key and SMILES string for N-ethyl-3-methylbenzamide

Chemical Informatics, Synthesis Protocols, and Structural Analysis [1]

Executive Summary

N-ethyl-3-methylbenzamide (CAS: 26819-07-8) is a secondary amide and a direct structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide).[2] Often identified as a primary metabolite of DEET formed via oxidative N-dealkylation by cytochrome P450 enzymes, this compound serves as a critical reference standard in metabolic stability assays and Structure-Activity Relationship (SAR) studies.

This guide provides the definitive chemical identifiers (InChI/SMILES) required for cheminformatics integration, alongside a validated synthesis protocol and structural analysis contrasting it with its tertiary amide parent.

Part 1: Chemical Informatics & Identifiers

In modern drug discovery pipelines, unambiguous identification is paramount. The following strings are generated using the IUPAC International Chemical Identifier (InChI) algorithm (v1.06+) and Canonical SMILES protocols.

Core Identifiers

| Identifier Type | Value | Technical Note |

| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)C | Useful for fast substructure searching and 2D rendering. |

| Isomeric SMILES | CCNC(=O)C1=CC=CC(=C1)C | Identical to canonical as the molecule lacks chiral centers. |

| InChI String | InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | Layer 1: Formula (C10H13NO)Layer 2: Connections (c1-3...)Layer 3: Hydrogens (h4-7H...) |

| InChIKey | FPINATACRXASTP-UHFFFAOYSA-N | Hashed 27-character fixed-length string for database indexing. |

| CAS Registry | 26819-07-8 | Primary registry number.[1][3] |

| PubChem CID | 93103 | Database Accession ID. |

Informatics Architecture

The InChIKey is derived via a SHA-256 hash of the InChI string. The following diagram illustrates the data lineage from chemical structure to digital token.

Figure 1: Generation pipeline for the InChIKey, ensuring collision-free database indexing.

Part 2: Synthesis & Experimental Protocols

While DEET is synthesized industrially via direct amidation, the preparation of high-purity This compound for analytical standards requires a more controlled approach to avoid di-ethyl contamination. The Schotten-Baumann reaction (Acyl Chloride method) is the preferred route for laboratory-scale synthesis.

Reaction Logic

-

Precursor: m-Toluic acid (3-methylbenzoic acid).

-

Activation: Conversion to m-toluoyl chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic attack by Ethylamine (

). -

Thermodynamics: Highly exothermic; requires temperature control (

) to prevent side reactions.

Step-by-Step Protocol

Reagents:

-

m-Toluic acid (1.0 eq)[4]

-

Thionyl Chloride (1.5 eq)

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

Triethylamine (

, 1.5 eq, as HCl scavenger) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Activation Phase:

-

Dissolve m-toluic acid in anhydrous DCM under inert atmosphere (

). -

Add Thionyl Chloride dropwise. Catalytic DMF (2 drops) may be added to accelerate chloride formation.

-

Reflux for 2 hours until gas evolution (

, -

In-situ Check: Aliquot quenched with MeOH should show methyl ester by TLC.

-

Concentrate in vacuo to remove excess

. Re-dissolve crude acid chloride in DCM.

-

-

Amidation Phase:

-

Cool the acid chloride solution to

in an ice bath. -

Add Triethylamine to the solution.

-

Add Ethylamine solution dropwise over 30 minutes. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup & Purification:

-

Quench with water.[4]

-

Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine/triethylamine).

-

Base Wash: Wash with Sat.

(removes unreacted m-toluic acid). -

Dry over

, filter, and concentrate. -

Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate to achieve >99% purity.

-

Synthesis Workflow Diagram

Figure 2: Laboratory synthesis pathway via acid chloride activation.

Part 3: Structural Biology & SAR Context

This compound is critical in Structure-Activity Relationship (SAR) studies for insect repellents. It represents the "Secondary Amide" analog of DEET.

Mechanistic Comparison

-

DEET (Tertiary Amide): Lacks a hydrogen on the amide nitrogen. It acts via olfactory receptor inhibition (Orco antagonist) and direct avoidance.

-

This compound (Secondary Amide): Possesses one amide proton (

).-

H-Bond Donor: The presence of the

allows the molecule to act as a hydrogen bond donor, significantly altering its binding affinity to odorant binding proteins (OBPs) compared to DEET. -

Metabolic Fate: This compound is the product of oxidative dealkylation of DEET by CYPs (specifically CYP2B6 in humans). Its presence in biological samples confirms DEET exposure and metabolism.

-

Physicochemical Properties Table

| Property | This compound | DEET (Reference) | Impact |

| Formula | Lower lipophilicity. | ||

| Mol. Weight | 163.22 g/mol | 191.27 g/mol | Higher volatility. |

| H-Bond Donors | 1 | 0 | altered receptor binding kinetics. |

| XLogP3 | ~2.1 | ~2.7 | Reduced skin permeation potential. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, this compound. Retrieved January 31, 2026 from [Link]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (DTXSID50181313).[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]

- Swale, D. R., et al. (2014).Neurotoxicity and Mode of Action of N,N-Diethyl-meta-toluamide (DEET). PLoS ONE.

-

IUPAC. InChI Trust: The IUPAC International Chemical Identifier. [Link]

Sources

- 1. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. synchem.de [synchem.de]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

N-ethyl-3-methylbenzamide CAS number 26819-07-8

An In-depth Technical Guide to N-ethyl-3-methylbenzamide (CAS: 26819-07-8)

Introduction

This compound, identified by CAS number 26819-07-8, is a substituted aromatic amide. Structurally, it is an organic compound featuring an amide functional group where the nitrogen atom is substituted with an ethyl group, and the benzoyl ring is substituted with a methyl group at the meta- (3-) position.[1] While not a compound of widespread direct commercial application, it holds significant importance in analytical, toxicological, and environmental sciences. Its primary relevance stems from its identity as a known process impurity and a human metabolite of N,N-diethyl-3-methylbenzamide (DEET), the most common active ingredient in insect repellents globally.[2][3][4]

Understanding the properties, synthesis, and analytical profile of this compound is therefore critical for researchers in drug development, toxicology, and quality control who are investigating the efficacy, metabolic fate, and safety profile of DEET. This guide serves as a comprehensive technical resource, consolidating key data and methodologies for professionals working with this compound.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of all subsequent research. These parameters dictate appropriate handling, storage, and analytical methods.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 26819-07-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO | [2][3][5] |

| Molecular Weight | 163.22 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Ethyl-m-toluamide, 3-Methyl-N-ethylbenzamide | [2][3] |

| InChI Key | FPINATACRXASTP-UHFFFAOYSA-N | [3][5] |

| SMILES | CCNC(=O)C1=CC=CC(=C1)C | [3] |

Physicochemical Data

The physicochemical properties of this compound are essential for predicting its behavior in various experimental conditions.

| Property | Value | Reference |

| Physical Form | Yellow Liquid | [2][5] |

| Boiling Point | 292.3°C at 760 mmHg | [2] |

| Density | 1.004 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.518 | [2] |

| Flash Point | 169.3°C | [2] |

| Vapor Pressure | 0.00185 mmHg at 25°C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa (Predicted) | 15.50 ± 0.46 | [2] |

Section 2: Synthesis Methodologies

The synthesis of this compound relies on the formation of an amide bond, a cornerstone reaction in organic chemistry. The choice of method depends on factors such as scale, required purity, and available resources. We will explore two common and instructive pathways.

Method 1: The Acyl Chloride Pathway

This classical two-step approach is robust and high-yielding. The core principle is the "activation" of the carboxylic acid. 3-methylbenzoic acid is first converted to the highly reactive 3-methylbenzoyl chloride. This intermediate is then susceptible to rapid nucleophilic attack by ethylamine, even without a catalyst, to form the desired amide. The choice of a chlorinating agent like thionyl chloride (SOCl₂) is strategic because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol:

-

Activation Step (Formation of Acyl Chloride):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylbenzoyl chloride is often used directly in the next step.

-

-

Coupling Step (Amide Formation):

-

Dissolve the crude 3-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve ethylamine (2.0-2.2 eq) in the same solvent. Note: One equivalent of the amine will be consumed to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the acid.

-

Cool the ethylamine solution in an ice bath (0°C).

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Sources

- 1. CAS 26819-07-8: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Discovery and history of N-ethyl-3-methylbenzamide

[1][2]

Abstract

N-Ethyl-3-methylbenzamide (CAS: 26819-07-8) is the mono-ethyl analog and primary metabolite of the globally ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET).[1] While DEET is the commercial "gold standard," the history of the mono-ethyl variant is inextricably linked to the massive United States Department of Agriculture (USDA) screening programs of the 1940s and 1950s. This guide details the discovery of the benzamide class of repellents, the chemical selection process that favored the diethyl over the mono-ethyl analog, and the contemporary significance of this compound as a critical biomarker for toxicological assessment and environmental monitoring.

Part 1: Discovery and Historical Context[3]

The WWII Imperative and USDA Screening (1940s)

The discovery of this compound occurred within the broader context of World War II military research.[1] Following the failure of citronella and dimethyl phthalate to provide persistent protection for troops in the Pacific theater, the U.S. Army, in conjunction with the USDA, initiated a massive screening program at the Orlando, Florida laboratory.

Between 1942 and 1954, over 20,000 compounds were synthesized and tested.[1] The research focused on the benzamide pharmacophore.[1][2] The critical breakthrough came with the realization that meta-substituted toluamides offered superior repellency compared to ortho- or para- isomers.[1]

The Selection: Mono-ethyl vs. Di-ethyl (1954)

The seminal work by McCabe, Barthel, Gertler, and Hall (1954) formally documented the structure-activity relationships (SAR) of the N,N-diethylamides.

During this optimization phase, This compound (the mono-ethyl variant) was evaluated alongside its di-ethyl counterpart (DEET).[1]

-

Efficacy: Both compounds exhibited repellent activity against Aedes aegypti.[1]

-

Volatility & Persistence: The mono-ethyl analog possesses a higher vapor pressure than the di-ethyl analog.[1] While this creates a strong initial "repellent cloud," it results in a significantly shorter duration of protection on the skin.

-

The Verdict: The N,N-diethyl variant was selected for military registration (1946) and subsequent civilian release (1957) because its lower volatility allowed for 6–8 hours of protection, whereas the mono-ethyl analog evaporated too quickly to be tactically viable.

Part 2: Chemical Structure and Synthesis

Chemical Identity

This compound is an organic amide formed from the condensation of m-toluic acid and ethylamine.[1]

| Property | This compound | DEET (N,N-Diethyl-3-methylbenzamide) |

| CAS Number | 26819-07-8 | 134-62-3 |

| Molecular Weight | 163.22 g/mol | 191.27 g/mol |

| Structure | Secondary Amide | Tertiary Amide |

| Role | Metabolite / Impurity | Active Ingredient |

Synthetic Pathways and Impurity Formation

Commercially, this compound appears primarily as an impurity in technical-grade DEET.[1] The industrial synthesis of DEET involves the reaction of m-toluoyl chloride with diethylamine.[1] If the diethylamine feedstock is contaminated with monoethylamine , the mono-ethyl analog is formed as a side product.

Diagram 1: Synthesis and Impurity Formation

The following diagram illustrates the parallel reaction pathways.[1]

Figure 1: Synthetic route showing how feedstock purity dictates the formation of the N-ethyl impurity.

Part 3: Pharmacology and Metabolism

In modern research, this compound is most significant as the primary Phase I metabolite of DEET in mammals.[1] Understanding this pathway is essential for toxicological assessments in humans.[1]

Metabolic Pathway (N-Dealkylation)

Upon dermal absorption, DEET is metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19).[1] The oxidative N-dealkylation removes one ethyl group, converting the tertiary amide (DEET) into the secondary amide (this compound).[1][3]

This metabolite is subsequently oxidized further or excreted in urine.[1] The presence of this compound in urine is the standard biomarker for confirming recent DEET exposure.[1]

Diagram 2: Metabolic Biotransformation

Figure 2: The biotransformation pathway of DEET in humans, highlighting this compound as the central intermediate.[1]

Part 4: Mechanism of Action

While DEET is the active agent, the mechanism applies to the benzamide class, including the N-ethyl analog. The scientific consensus has evolved through three phases:

-

Lactic Acid Inhibition (Early Hypothesis): It was originally believed that benzamides blocked the receptors for lactic acid, a key component of human sweat.[1]

-

Olfactory Receptor Inhibition (2008): Ditzen et al. identified that DEET acts on the insect odorant receptor co-receptor Orco (formerly OR83b), effectively "blinding" the insect to food odors.

-

Direct Repellency (2009): Syed and Leal demonstrated that mosquitoes possess specific receptors that detect DEET directly, triggering an avoidance behavior.[1] The N-ethyl analog activates these same pathways but with different binding affinity due to the steric difference of the mono-ethyl group.[1]

References

-

McCabe, E. T., Barthel, W. F., Gertler, S. I., & Hall, S. A. (1954).[4][5] Insect Repellents. III. N,N-Diethylamides.[6][1][4][3][5][7][8][9][10] The Journal of Organic Chemistry, 19(4), 493–498.

-

Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET.[1] Science, 319(5871), 1838–1842.

-

Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET.[1][11] Proceedings of the National Academy of Sciences, 105(36), 13598–13603.

-

U.S. Environmental Protection Agency (EPA). (1998).[1][7] Reregistration Eligibility Decision (RED): DEET. EPA 738-R-98-010.[1]

-

Sudakin, D. L., & Trevathan, W. R. (2003). DEET: A Review and Update of Safety and Risk in the General Population. Journal of Toxicology: Clinical Toxicology, 41(6), 831–839.

Sources

- 1. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. pnas.org [pnas.org]

- 6. Cas 26819-07-8,Benzamide, N-ethyl-3-methyl- (9CI) | lookchem [lookchem.com]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. The enigmatic reception of DEET – the gold standard of insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Mosquitoes smell and avoid the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

N-ethyl-3-methylbenzamide as a research chemical

Executive Summary

N-Ethyl-3-methylbenzamide (CAS: 26819-07-8), also known as N-ethyl-m-toluamide , is the mono-desethyl analog of the ubiquitous insect repellent DEET (N,N-diethyl-3-methylbenzamide). While DEET is a commercial end-product, this compound serves a critical role in toxicological research , pharmacokinetics , and environmental science .

It functions primarily as a biomarker of exposure in mammalian systems and a degradation indicator in aquatic environments. Its technical significance lies in its utility as an analytical reference standard for quantifying DEET metabolism (via CYP450-mediated

Chemical Identity & Physicochemical Profile

This compound exhibits properties typical of low-molecular-weight benzamides: lipophilicity sufficient for dermal penetration but higher water solubility than its di-ethyl parent, facilitating urinary excretion.

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | N-Ethyl-m-toluamide; Mono-ethyl DEET; 3-Methyl-N-ethylbenzamide |

| CAS Number | 26819-07-8 |

| Molecular Formula | |

| Molecular Weight | 163.22 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (depending on purity) |

| Boiling Point | ~292 °C (at 760 mmHg) |

| Solubility | Soluble in organic solvents (MeOH, DMSO, |

| Structural Feature | Contains a secondary amide moiety (unlike DEET's tertiary amide), allowing for further conjugation or hydrolysis. |

Synthesis Protocol: Schotten-Baumann Acylation

Objective: To synthesize high-purity this compound for use as an analytical standard. Mechanism: Nucleophilic acyl substitution of m-toluoyl chloride by ethylamine under basic conditions.

Reagents:

-

Precursor A: m-Toluoyl chloride (3-methylbenzoyl chloride) [CAS: 1711-06-4]

-

Precursor B: Ethylamine (70% aq. solution or hydrochloride salt)

-

Base: Triethylamine (TEA) or NaOH (10%)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Ethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (50 mL). Cool the mixture to 0°C in an ice bath.

-

Rationale: Low temperature prevents thermal decomposition and controls the exothermic nature of the acylation. TEA acts as an HCl scavenger to drive the equilibrium forward.

-

-

Acylation : Dilute ** m-Toluoyl chloride** (1.0 equiv) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes.

-

Observation: White precipitate (triethylamine hydrochloride) will form immediately.

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quenching & Workup :

-

Add water (50 mL) to dissolve the ammonium salts.

-

Separate the organic layer.[4]

-

Wash organic layer sequentially with:

-

1M HCl (to remove unreacted amine).

-

Sat.

(to remove unreacted acid chloride/acid). -

Brine.

-

-

-

Purification : Dry over anhydrous

, filter, and concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation :

-

1H NMR (CDCl3) : Look for the triplet/quartet pattern of the N-ethyl group and the singlet of the aryl methyl group. The amide proton (NH) will appear as a broad singlet (exchangeable), distinguishing it from DEET (no NH).

Metabolic & Environmental Pathway

Understanding the formation of this compound is essential for interpreting pharmacokinetic data. In mammals, DEET undergoes Phase I metabolism primarily via hepatic CYP450 isozymes (CYP2B6, CYP2C19).

Pathway Diagram

Figure 1: Metabolic cascade of DEET.[3][5] The primary N-dealkylation yields this compound, which serves as the specific biomarker for recent DEET exposure.

Analytical Methodology: Quantification in Biological Fluids

For researchers measuring exposure, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and low concentration in urine.

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

-

Sample Prep :

-

Acidify urine sample (1 mL) with acetic acid.

-

Add Internal Standard (isotope-labeled DEET-d6 or this compound-d3).

-

Enzymatic hydrolysis (optional): Treat with

-glucuronidase if measuring total (conjugated + free) metabolites, though the amide moiety itself is not glucuronidated directly (ring hydroxylated metabolites are).

-

-

Extraction (SPE) :

-

Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent.

-

Condition: Methanol followed by Water.[6]

-

Load sample -> Wash (5% MeOH) -> Elute (100% MeOH).

-

Evaporate to dryness and reconstitute in Mobile Phase.

-

-

LC Parameters :

-

Column : C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 10% B to 90% B over 8 minutes.

-

-

MS Parameters (MRM Mode) :

-

Precursor Ion :

164.1 -

Product Ions :

- 136.1 (Loss of ethyl group, Quantifier)

- 119.1 (Benzoyl cation, Qualifier)

-

Safety & Handling

Although this compound is a metabolite, it shares irritant properties with its parent compound.

-

Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).

-

Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood during synthesis to avoid inhalation of acid chloride vapors.

-

Storage : Store neat standards at 4°C. Solutions in methanol are stable at -20°C for up to 12 months.

References

-

PubChem. (2025).[3][7] this compound (Compound Summary). National Library of Medicine. [Link]

-

U.S. EPA. (2013). Toxicological Profile for DEET (N,N-Diethyl-m-toluamide). Environmental Protection Agency.[8] [Link]

-

Costantino, L., & Iley, J. (1999). The metabolism of N,N-diethyl-m-toluamide (DEET) by rat liver microsomes. Toxicology Letters. [Link]

-

Calapen, J., et al. (2015). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Journal of Chromatography B. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new method for synthesis of N,N-diethyl-m -methylbenzamide [revmedmilitar.sld.cu]

- 5. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. health.state.mn.us [health.state.mn.us]

Technical Monograph: The Repellent Spectrum & Pharmacokinetics of N-Ethyl-3-methylbenzamide

The following technical guide investigates the physicochemical and biological profile of N-ethyl-3-methylbenzamide (also known as N-ethyl-m-toluamide), the mono-ethyl analog and primary metabolite of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide).

Part 1: Executive Technical Synthesis

This compound (CAS: 26819-07-8) represents a critical "shoulder" molecule in the landscape of insect repellents. While it shares the core m-toluamide pharmacophore with DEET, the loss of a single ethyl group significantly alters its lipophilicity, volatility, and receptor binding affinity.

In high-precision vector control research, this compound is primarily analyzed in two contexts:

-

Structure-Activity Relationship (SAR) Studies: It serves as a negative control or baseline to demonstrate the necessity of the diethyl-substitution for optimal repellency duration.

-

Pharmacokinetics & Toxicology: It is the primary Phase I metabolite of DEET in mammals, serving as a critical biomarker for cutaneous absorption and systemic clearance.

Core Chemical Differentiators

| Feature | DEET (Parent) | This compound (Target) | Impact on Repellency |

| Structure | N,N-diethyl-m-toluamide | N-ethyl-m-toluamide | Mono-substitution increases polarity. |

| LogP (Lipophilicity) | ~2.18 | ~1.6 - 1.8 (Predicted) | Lower skin retention; faster "wash-off" effect. |

| Volatility | Moderate (Vapor pressure < 1 Pa) | Higher than DEET | Reduces Duration of Action (DOA). |

| Role | Active Repellent | Metabolite / Impurity | Reduced efficacy; indicator of degradation. |

Part 2: Repellent Spectrum & Mechanism of Action

The "Goldilocks" Zone of Amide Repellency

The repellent spectrum of this compound is qualitatively similar to DEET but quantitatively inferior. Research into benzamide analogs indicates that the N,N-diethyl moiety creates an optimal steric and lipophilic balance for interacting with insect Odorant Receptors (ORs).

-

Spectrum: Effective against Aedes aegypti, Anopheles gambiae, and Ixodes scapularis (ticks).

-

Efficacy Deficit: The mono-ethyl analog exhibits a significantly shorter Complete Protection Time (CPT) . This is attributed to two factors:

-

Rapid Evaporation: The lower molecular weight and higher polarity increase the evaporation rate from the skin surface.

-

Receptor Kinetics: Insect ORs (specifically the co-receptor Orco and specific tuning receptors like AgOr) show peak sensitivity to the specific spatial arrangement of the diethyl group. The mono-ethyl form binds with lower affinity, failing to trigger the "confusant" or "repellent" neural signal as robustly.

-

Molecular Targets

Like its parent compound, this compound interacts with the insect olfactory system via two primary pathways:

-

Olfactory Receptor Inhibition: It acts as a modulator of the odorant receptor co-receptor (Orco), inhibiting the insect's ability to detect human volatiles (lactic acid, 1-octen-3-ol).

-

Acetylcholinesterase (AChE) Interaction: Weak inhibition of AChE has been observed in benzamides. The mono-ethyl analog retains this capacity, which contributes to its toxicological profile in high-dose scenarios but is secondary to its sensory effects.

Part 3: Metabolic Pathway & Toxicology (Visualized)

The most critical application of this compound in modern research is its role as a biomarker. Upon dermal application of DEET, the compound undergoes oxidative metabolism in the liver.

Metabolic Cascade

The primary biotransformation is N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19 in humans).

Pathway Logic:

-

Parent: DEET is absorbed through the stratum corneum.

-

Phase I (Oxidation): A single ethyl group is removed (oxidative dealkylation) to form This compound .

-

Phase I (Ring Oxidation): Alternatively, the methyl group on the ring is oxidized to form N,N-diethyl-m-hydroxymethylbenzamide (DHMB).

-

Phase II: Metabolites are glucuronidated and excreted in urine.

Visualization of the Pathway

The following diagram illustrates the degradation of DEET into the mono-ethyl target and subsequent metabolites.

Caption: Figure 1: Hepatic biotransformation of DEET showing this compound as the primary N-dealkylation product.

Part 4: Experimental Protocols

Synthesis of this compound (Standard)

For researchers requiring high-purity standards for HPLC/MS calibration (as commercial standards are often expensive or sold as mixtures).

Reagents:

-

m-Toluoyl chloride (CAS 1711-06-4)

-

Ethylamine (70% aqueous solution or hydrochloride salt)

-

Triethylamine (TEA) as a base scavenger

-

Dichloromethane (DCM) solvent

Protocol:

-

Preparation: Dissolve 10 mmol of m-toluoyl chloride in 20 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add a mixture of ethylamine (11 mmol) and TEA (12 mmol) in DCM. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3 (to remove acid), then brine.

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography if necessary (though crystallization is often sufficient).

-

Validation: Confirm structure via H-NMR (Look for the triplet/quartet of the single ethyl group vs the overlapping signals of the diethyl in DEET).

Comparative Repellency Assay (Modified K & D Module)

To quantify the "repellent gap" between the mono-ethyl and diethyl forms.

Setup:

-

Vector: Aedes aegypti (Orlando strain), 5-7 days old, nulliparous females.

-

Apparatus: Klun & Debboun (K&D) module with 6 cells.

Procedure:

-

Dosing: Prepare 1% (w/v) solutions of DEET and this compound in ethanol.

-

Application: Apply 55 µL of solution to marked areas (3x4 cm) on the volunteer's forearm. Include an ethanol-only control.

-

Exposure: Place the K&D module over the treated skin. Open gates for 3 minutes.

-

Scoring: Count the number of mosquitoes biting (proboscis insertion) vs. landing.

-

Calculation: Calculate Percent Repellency = (C - T) / C * 100 , where C is the control bites and T is the treatment bites.

-

Expectation: The mono-ethyl analog will show significantly lower repellency (e.g., 60-70% vs >95% for DEET) at the same time point due to faster volatilization.

Part 5: References

-

Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET. Washington, D.C. Link

-

Fradin, M. S., & Day, J. F. (2002). Comparative Efficacy of Insect Repellents against Mosquitoes. New England Journal of Medicine, 347(1), 13–18. Link

-

Sudakin, D. L., & Trevathan, W. R. (2003). DEET: A Review and Update of Safety and Risk in the General Population. Journal of Toxicology: Clinical Toxicology, 41(6), 831–839. Link

-

Swale, D. R., & Bloomquist, J. R. (2019). Insect Repellents: Mechanisms of Action and Structure-Activity Relationships. Pest Management Science. Link

-

Usmani, K. A., et al. (2002). In vitro metabolism of N,N-diethyl-m-toluamide (DEET) by human liver microsomes. Drug Metabolism and Disposition, 30(5), 528-535. Link

In Silico Elucidation of N-Ethyl-3-methylbenzamide Interactions: A Dual-Target Modeling Framework

Topic: Molecular Modeling of N-ethyl-3-methylbenzamide Receptor Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Structural Biologists, and Vector Control Specialists.